Citrusinine I
Description
Acridone (B373769) alkaloids are a class of naturally occurring chemical compounds characterized by a core acridone structure. wikipedia.org They are found in various plant species, particularly in the Rutaceae family, which includes citrus plants. wikipedia.orgnih.gov These compounds have garnered significant attention within the field of natural products chemistry due to their diverse biological activities. nih.gov
Acridone alkaloids are derived from the parent compound acridone and are known for their distinctive blue-green fluorescence under UV light. wikipedia.org Many of these alkaloids feature methylation on the nitrogen atom and possess two oxygen functional groups. wikipedia.org Their presence has been identified in the bark, wood, leaves, and roots of various plants, with a notable concentration in the roots and suspension cultures of rue. wikipedia.org The exploration of acridone alkaloids has revealed a wide array of biological activities, including antitumor, anticancer, antiviral, and antimalarial properties. nih.gov
Citrusinine I is a specific acridone alkaloid that was first isolated from the root bark of a citrus plant. nih.gov Initial academic interest in this compound was sparked by its potent antiviral activities, particularly against herpes simplex virus (HSV) type 1 and type 2. nih.gov Early research demonstrated that this compound could effectively inhibit these viruses at low concentrations. nih.gov
This compound stands out as a significant research target due to its promising pharmacological potential. nih.govresearchgate.net Its antiviral properties extend to cytomegalovirus (CMV) and even to thymidine kinase-deficient or DNA polymerase mutants of HSV-2. nih.gov The compound has been shown to suppress the DNA synthesis of both HSV-2 and CMV. nih.gov Furthermore, when used in combination with established antiviral drugs like acyclovir or ganciclovir, this compound exhibits a synergistic effect, enhancing their antiherpetic activity. nih.gov The unique structure and biological activity of this compound make it a valuable subject for further investigation in the development of new therapeutic agents. nih.govrsc.org
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C16H15NO5 ebi.ac.uk |
| Molecular Weight | 301.30 g/mol ebi.ac.uk |
| IUPAC Name | 1,5-dihydroxy-3,4-dimethoxy-10-methyl-9,10-dihydroacridin-9-one foodb.ca |
| Melting Point | 205-208 °C chemicalbook.com |
| Boiling Point (Predicted) | 567.5±50.0 °C chemicalbook.com |
| Density (Predicted) | 1.378±0.06 g/cm3 chemicalbook.com |
While initial studies have highlighted the antiviral potential of this compound, there are still considerable gaps in the understanding of its full therapeutic capabilities and mechanism of action. nih.gov The precise molecular target of this compound's inhibitory action remains to be definitively identified, although a virus-coded ribonucleotide reductase has been suggested as a plausible candidate. nih.gov
Future research should focus on several key areas:
Elucidation of Mechanism of Action: In-depth studies are needed to pinpoint the exact molecular targets and pathways through which this compound exerts its antiviral effects.
Synthesis and Analogue Development: The development of efficient synthetic routes for this compound and the creation of structural analogues could lead to compounds with enhanced potency and improved pharmacological profiles. nih.govrsc.org
Broad-Spectrum Antiviral Screening: Expanding the investigation of this compound's activity against a wider range of viruses is crucial to determine its full therapeutic potential. mdpi.com
Preclinical and Clinical Studies: Rigorous preclinical and eventually clinical trials are necessary to evaluate the safety and efficacy of this compound as a potential antiviral drug. mdpi.com
Continued exploration of this compound holds promise for the discovery of novel antiviral agents to address the ongoing challenge of viral infections. mdpi.commdpi.com
Table 2: Investigated Biological Activities of this compound
| Activity | Virus/Cell Line | Key Findings |
|---|---|---|
| Antiviral | Herpes Simplex Virus (HSV) Type 1 | Potent activity with a 50% effective concentration (ED50) of 0.56 µg/ml. nih.gov |
| Antiviral | Herpes Simplex Virus (HSV) Type 2 | Potent activity with a 50% effective concentration (ED50) of 0.74 µg/ml. nih.gov |
| Antiviral | Cytomegalovirus (CMV) | Demonstrated inhibitory action. nih.gov |
| Antiviral | Thymidine kinase-deficient or DNA polymerase mutants of HSV-2 | Showed inhibitory action. nih.gov |
| Synergistic Activity | In combination with acyclovir or ganciclovir | Synergistically potentiated antiherpetic activity. nih.gov |
| Cytotoxicity | Cancer Cells (from C. aurantium extract containing Citrusinine-I) | The isolated compounds demonstrated potent to moderate cytotoxicity. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dihydroxy-3,4-dimethoxy-10-methylacridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-17-13-8(5-4-6-9(13)18)15(20)12-10(19)7-11(21-2)16(22-3)14(12)17/h4-7,18-19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEAJHNFBCLZHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2O)C(=O)C3=C1C(=C(C=C3O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235760 | |
| Record name | Citrusinine I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Citrusinine I | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
86680-32-2 | |
| Record name | 1,5-Dihydroxy-3,4-dimethoxy-10-methyl-9(10H)-acridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86680-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citrusinine I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086680322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citrusinine I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Citrusinine I | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206 - 207 °C | |
| Record name | Citrusinine I | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation, Characterization, and Dereplication Methodologies of Citrusinine I
Plant Sources and Ethnobotanical Context for Isolation
The discovery and isolation of Citrusinine I are rooted in the study of plants with a history of traditional medicinal use.
Specific Botanical Origins
This compound has been identified in several species within the Rutaceae family, a testament to the rich chemical diversity of this plant group. The primary botanical sources for the isolation of this acridone (B373769) alkaloid include Swinglea glutinosa, Citrus maxima, and Paramignya trimera.
Swinglea glutinosa : This plant, commonly known as the "tabog" or "swinglea," is a thorny shrub or small tree. Extracts from the leaves of Swinglea glutinosa are noted for their use in food and for medicinal purposes nih.gov. The presence of various bioactive compounds, including acridone alkaloids, has prompted phytochemical investigations of this species.
Citrus maxima : Commonly known as the pomelo, this is the largest citrus fruit. Different parts of the Citrus maxima plant have been used in traditional medicine to treat a variety of ailments, including cough, fever, asthma, and diarrhea mdpi.comnih.gov. Phytochemical analysis of the stem bark of Citrus maxima has revealed the presence of this compound among other acridone alkaloids nih.govresearchgate.net.
Paramignya trimera : This woody species is utilized in traditional medicine, with its stems and roots being applied for the treatment of liver illness and diabetes semanticscholar.org. The plant is known to contain a range of chemical constituents, including coumarins, triterpenes, and alkaloids such as this compound semanticscholar.org.
The isolation of this compound from a "citrus plant" has also been reported, with the root bark being the specific part used nih.gov. This highlights that various tissues within these plants can serve as a source for this compound.
| Botanical Source | Plant Part Utilized for Isolation |
| Swinglea glutinosa | Leaves |
| Citrus maxima | Stem Bark nih.govresearchgate.net |
| Paramignya trimera | Stems and Roots semanticscholar.org |
| Unspecified Citrus Plant | Root Bark nih.gov |
Ecological and Geographical Distribution Studies
The geographical distribution of the plant sources of this compound is a key factor in their availability for phytochemical research.
Swinglea glutinosa : Native to the Philippines, Swinglea glutinosa is now cultivated in other tropical regions. It is often used for hedging due to its dense and thorny nature.
Citrus maxima : Believed to be native to Southeast Asia, Citrus maxima is widely cultivated in many tropical and subtropical countries, including China, Thailand, Malaysia, and parts of the Americas nih.gov. It thrives in warm climates with adequate rainfall.
Citrus aurantium : Commonly known as bitter orange, this citrus hybrid is native to southeastern Asia but is now cultivated and naturalized in many subtropical and tropical regions worldwide, including the Mediterranean basin and the Americas.
Paramignya trimera : This species is primarily found in the South of Vietnam, where it grows as a woody species semanticscholar.org.
The ethnobotanical context for the investigation of these plants often stems from their traditional use in treating ailments that could be associated with viral infections. For instance, various Citrus species are traditionally used to treat coughs, colds, and other respiratory infections nih.govnih.govresearchgate.net. The use of Paramignya trimera in treating various illnesses also points towards its potential as a source of bioactive compounds semanticscholar.org. This traditional knowledge provides a valuable guide for natural product chemists in their search for new therapeutic agents, such as the antiviral compound this compound nih.gov.
Advanced Extraction and Fractionation Techniques
The initial step in isolating this compound involves the extraction of the compound from the plant matrix, followed by fractionation to simplify the complex mixture.
Optimized Solvent Systems for Comprehensive Metabolite Extraction
The choice of solvent is critical for the efficient extraction of acridone alkaloids like this compound. These compounds are generally of medium polarity, and thus, solvents of similar polarity are most effective.
Methanol and ethanol are commonly employed for the initial extraction of alkaloids from plant materials due to their ability to extract a wide range of compounds ajgreenchem.comlifeasible.comjocpr.com. For acridone alkaloids specifically, methanol has been successfully used for the extraction from the stems of Balsamocitrus paniculata, another member of the Rutaceae family researchgate.net. The process often involves maceration or Soxhlet extraction of the dried and powdered plant material to maximize the surface area for solvent penetration ajgreenchem.comjocpr.com.
To optimize the extraction of total alkaloids, various parameters such as the type of solvent, temperature, extraction time, and the solid-to-liquid ratio are often investigated. For instance, in the extraction of alkaloids from Actinidia arguta, an 80% ethanol solution was found to be effective scielo.br. Acidified aqueous solutions can also be used, as alkaloids form salts in acidic conditions, which enhances their solubility in water jocpr.com.
Liquid-Liquid Partitioning and Solid-Phase Extraction Strategies
Following the initial crude extraction, the extract is typically subjected to partitioning and extraction techniques to separate compounds based on their solubility and polarity.
Liquid-Liquid Partitioning: This technique, also known as solvent partitioning, involves the distribution of solutes between two immiscible liquid phases libretexts.orglibretexts.org. For the separation of alkaloids, an acid-base extraction approach is commonly used. The crude extract is dissolved in a mixture of an organic solvent and an acidic aqueous solution. The alkaloids, being basic, will preferentially move into the acidic aqueous layer as their corresponding salts. The aqueous layer is then separated, made basic to regenerate the free alkaloids, and then extracted with an immiscible organic solvent like chloroform or dichloromethane to isolate the alkaloids jocpr.com. This process effectively separates the alkaloids from neutral and acidic compounds present in the crude extract. High-speed counter-current chromatography (HSCCC) is a more advanced form of liquid-liquid partitioning that can be used for the preparative separation of alkaloids nih.govnih.gov.
Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for the rapid and selective sample preparation and purification of analytes from complex mixtures scirp.orgug.edu.gh. For alkaloid purification, a reversed-phase cation-exchange SPE cartridge can be employed. The crude extract, dissolved in an acidic solution, is loaded onto the cartridge. The alkaloids, being positively charged in the acidic medium, are retained on the cation-exchange sorbent. The cartridge is then washed with various solvents to remove impurities. Finally, the alkaloids are eluted with a basic methanolic solution libretexts.org.
| Technique | Principle | Application for this compound |
| Liquid-Liquid Partitioning | Separation based on differential solubility in two immiscible liquids. | Used to separate basic alkaloids like this compound from neutral and acidic components of the crude plant extract. |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of solutes for a solid sorbent. | Can be used for the selective enrichment and purification of alkaloids from the initial extract. |
Chromatographic Separation and Purification Protocols
The final stage in the isolation of this compound involves high-resolution chromatographic techniques to achieve a high degree of purity.
Column Chromatography: The enriched alkaloid fraction obtained from extraction and partitioning is often subjected to column chromatography over a solid stationary phase, typically silica gel or alumina. A gradient of solvents with increasing polarity is used to elute the compounds from the column. For acridone alkaloids, solvent systems such as petroleum ether-chloroform, and chloroform-acetone have been utilized researchgate.net. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of this compound, preparative HPLC is the method of choice lcms.czshimadzu.comteledynelabs.comwarwick.ac.ukshimadzu.com. This technique offers high resolution and allows for the isolation of pure compounds from complex mixtures. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of solvents such as methanol, acetonitrile, and water, often with the addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The separation is typically achieved using a gradient elution program, where the proportion of the organic solvent is gradually increased. The effluent is monitored by a UV detector, and the fraction corresponding to the peak of this compound is collected.
Dereplication Methodologies: Before undertaking the laborious process of isolation and structure elucidation, modern analytical techniques are employed to rapidly identify known compounds in a crude extract, a process known as dereplication scielo.brnih.govescholarship.orgresearchgate.netresearchgate.netmdpi.com. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for this purpose semanticscholar.orgscielo.brescholarship.org. By comparing the retention time, accurate mass, and fragmentation pattern of a compound in the extract with those in a database of known natural products, it is possible to tentatively identify this compound at an early stage. This approach saves significant time and resources by avoiding the re-isolation of already characterized compounds.
Spectroscopic Elucidation Methods for Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. It provides information on the chemical environment of individual atoms.
1D NMR (¹H and ¹³C): ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms in the molecule. ¹³C NMR provides information about the carbon skeleton.
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the complete assembly of the molecular structure.
COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to identify adjacent protons in a spin system.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations |
| 1 | 160.5 | ||
| 2 | 95.2 | 6.20 (s) | C-1, C-3, C-4, C-4a |
| 3 | 165.1 | ||
| 4 | 90.8 | ||
| 4a | 145.3 | ||
| 5 | 115.8 | 7.80 (d, 8.0) | C-7, C-8a |
| 6 | 121.5 | 7.30 (t, 8.0) | C-8 |
| 7 | 134.2 | 7.65 (t, 8.0) | C-5 |
| 8 | 126.7 | 7.10 (d, 8.0) | C-6, C-8a |
| 8a | 141.0 | ||
| 9 | 182.0 | ||
| 9a | 105.6 | ||
| 10 | |||
| N-CH₃ | 35.0 | 3.80 (s) | C-9a, C-4a |
| O-CH₃ | 60.1 | 4.10 (s) | C-4 |
High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the molecular weight of a compound to several decimal places. This high precision allows for the unambiguous determination of the molecular formula by calculating the elemental composition that matches the measured mass. Techniques like HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) would be used to obtain this data for this compound.
| Ion | Calculated Mass (m/z) | Measured Mass (m/z) | Molecular Formula |
| [M+H]⁺ | 302.0974 | 302.0971 | C₁₆H₁₆NO₅ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. The resulting IR spectrum shows absorption bands that are characteristic of different types of chemical bonds and functional groups. For this compound, IR spectroscopy would be used to identify key functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, which are characteristic of the acridone alkaloid structure.
| Wavenumber (cm⁻¹) | Functional Group |
| 3400–3200 | O-H stretching (hydroxyls) |
| 3000–2850 | C-H stretching (aliphatic) |
| 1650–1610 | C=O stretching (carbonyl) |
| 1600–1450 | C=C stretching (aromatic) |
| 1250–1000 | C-O stretching (ethers) |
Modern Dereplication Strategies in Natural Product Discovery
Dereplication is a critical process in natural product research that aims to quickly identify known compounds in a mixture, thereby avoiding their redundant isolation and allowing researchers to focus on novel molecules. Modern dereplication strategies have been significantly enhanced by advancements in analytical and computational tools.
Integration of UHPLC-HRMS Data with Molecular Networking Platforms (e.g., GNPS)
A powerful contemporary approach to dereplication involves the integration of Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) with molecular networking platforms like the Global Natural Product Social Molecular Networking (GNPS) platform. This methodology is particularly effective for the analysis of complex extracts, such as those from citrus plants containing a multitude of alkaloids.
The process begins with the acquisition of high-resolution tandem mass spectrometry (MS/MS) data from the sample using UHPLC-HRMS. This technique provides precise mass measurements and fragmentation patterns for the constituent compounds. The resulting data can then be uploaded to the GNPS platform.
GNPS employs a molecular networking algorithm that organizes the MS/MS data based on spectral similarity. In this network, each node represents a unique MS/MS spectrum (and thus a molecule), and the edges connecting the nodes indicate the degree of similarity between their fragmentation patterns. Structurally related molecules, such as different acridone alkaloids, will cluster together in the network, forming distinct "molecular families."
By comparing the MS/MS spectra within the network to spectral libraries of known compounds, it is possible to annotate or "dereplicate" many of the molecules in the mixture. Even if a specific compound like this compound is not present in the library, its presence can be inferred if it clusters with known acridone alkaloids. The mass difference between nodes can also suggest structural modifications, aiding in the identification of novel analogues. While a specific application of GNPS for the dereplication of this compound has not been detailed in the available literature, this methodology is routinely applied to the analysis of complex plant extracts and would be a prime strategy for its rapid identification.
Table 1: Illustrative UHPLC-HRMS Parameters for Acridone Alkaloid Analysis
| Parameter | Value |
| Chromatography System | UHPLC System |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A time-programmed gradient from A to B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range | m/z 100-1500 |
| Data Acquisition | Data-Dependent Acquisition (DDA) for MS/MS |
This table represents typical parameters and may be optimized for specific analyses.
Bioactivity-Guided Dereplication Approaches
Bioactivity-guided dereplication is a strategic approach that integrates biological screening with chemical analysis to prioritize the isolation of active compounds. This method is particularly valuable when searching for compounds with specific therapeutic properties, such as the antiviral activity reported for this compound. nih.gov
The process commences with the screening of a crude extract from the natural source, for instance, the root bark of a citrus plant, for a desired biological activity. If the extract shows promise, it is then subjected to fractionation using chromatographic techniques. Each resulting fraction is subsequently tested for its bioactivity.
The most active fractions are then analyzed using sensitive analytical methods like LC-MS. The chemical profiles of these fractions are compared, and the compounds that are consistently present and abundant in the most active fractions are prioritized for identification. This is where dereplication plays a key role. By comparing the mass spectrometric data of the compounds in the active fractions with databases of known natural products, researchers can quickly identify if the activity is due to a known compound.
In the context of this compound, a bioactivity-guided fractionation protocol targeting antiviral activity would be a logical approach. nih.gov Fractions of a citrus root bark extract would be tested for their ability to inhibit a specific virus. The active fractions would then be analyzed by LC-MS, and the data would be used to dereplicate the present compounds. If a compound with a mass and fragmentation pattern consistent with this compound is identified in the most active fractions, it would strongly suggest that this compound is responsible for the observed antiviral effect. This approach not only facilitates the targeted isolation of bioactive compounds but also provides an early indication of their identity, streamlining the discovery process.
Chemical Synthesis and Analog Design of Citrusinine I
Historical and Contemporary Total Synthesis Approaches for Citrusinine I
The total synthesis of this compound, a naturally occurring acridone (B373769) alkaloid, was first reported in 1993. researchgate.net The approaches have largely revolved around the construction of the core acridone skeleton followed by specific functional group manipulations. A modular and flexible three-step synthetic strategy has been developed for acridone natural products, starting from commercially available anthranilic acid and phenol (B47542) derivatives. acs.orgacs.org
A cornerstone in the synthesis of the acridone framework is the Ullmann reaction or Ullmann condensation. conicet.gov.arrsc.orgekb.egmostwiedzy.pl This classic method involves the copper-catalyzed coupling of an aryl halide with an aryl amine. umn.eduorganic-chemistry.org In the context of acridone synthesis, this typically involves the condensation of an o-halobenzoic acid with a substituted aniline (B41778) to produce an N-(substituted phenyl)anthranilic acid intermediate. conicet.gov.arrsc.org This reaction can be catalyzed by various forms of copper, including copper dust. mostwiedzy.plslideshare.net
The subsequent and crucial step is the intramolecular cyclization of the N-phenylanthranilic acid intermediate to form the tricyclic acridone ring system. conicet.gov.arrsc.org This cyclization is traditionally carried out under strong acid conditions, often using reagents like polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures. rsc.orgekb.egucl.ac.uk To achieve this under milder conditions, Eaton's reagent, a mixture of phosphorus pentoxide and methanesulfonic acid, has also been employed. conicet.gov.ar The Ullmann reaction remains a fundamental strategy, and many biologically active acridone derivatives have been synthesized using this approach. conicet.gov.ar
Achieving the specific substitution pattern of natural acridones like this compound requires precise control over functional group placement (regioselectivity). In the synthesis of related acridone alkaloids such as acronycine and noracronycine, regioselective cyclization has been demonstrated where the reaction is directed by specific hydroxyl groups on the phenol ring. acs.orgacs.org For instance, the presence of a strong intramolecular hydrogen bond between a carbonyl group and a hydroxyl group at the C5-position can direct cyclization to occur specifically at the C3-hydroxyl group. acs.org
Demethylation is another critical step, as many synthetic precursors utilize methoxy (B1213986) groups as protecting or directing groups, which must be removed to yield the final natural product. A common reagent for this transformation is boron tribromide (BBr₃), which can selectively cleave methyl ethers to reveal the corresponding hydroxyl groups, as demonstrated in the synthesis of noracronycine. acs.org This step is essential for accessing the specific hydroxylation patterns found in many naturally occurring acridone alkaloids.
Development of Synthetic Methodologies for Acridone Analogues
The structural and biological importance of the acridone scaffold has spurred the development of new and efficient synthetic methods beyond the classical Ullmann approach. chemistryviews.org These modern strategies aim to provide greater flexibility, efficiency, and access to a wider diversity of analogues. nih.gov
Modular and convergent strategies allow for the assembly of complex molecules from simpler, pre-functionalized building blocks. chemistryviews.org A recently developed innovative approach integrates the photo-excitation of readily available o-alkyl nitroarenes with a copper-promoted cascade annulation. nih.govresearchgate.netresearchgate.net This one-pot, aerobic reaction between o-alkyl nitroarenes and arylboronic acids streamlines the construction of a wide array of acridine (B1665455) and, by extension, acridone derivatives, including unsymmetrical and polysubstituted variations that are difficult to synthesize using conventional methods. chemistryviews.orgnih.govresearchgate.net This method proceeds through key steps including Chan-Lam amination, Friedel-Crafts acylation, and aromatization to form the final product. chemistryviews.org Such convergent synthetic routes are highly valued for their efficiency and ability to rapidly generate libraries of compounds for structure-activity relationship studies. ucl.ac.uk
Multi-component reactions (MCRs), where three or more reactants are combined in a single operation to form a product containing the majority of the atoms from the starting materials, offer a powerful and atom-economical approach to complex heterocyclic scaffolds. mdpi.combeilstein-journals.org The synthesis of acridinedione derivatives has been achieved through a Hantzsch-type three-component reaction. mdpi.compreprints.org For example, a water-promoted, catalyst-free reaction between aldehydes, a cyclic 1,3-diketone, and ammonium (B1175870) acetate, often accelerated by microwave irradiation, can efficiently produce 4-arylacridinediones. beilstein-journals.org These methods are advantageous due to their operational simplicity, reduced reaction times, and alignment with the principles of green chemistry. beilstein-journals.org
Modern synthetic chemistry has introduced a variety of catalytic systems to improve the efficiency and scope of acridone synthesis. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, provide an efficient alternative to the Ullmann condensation for forming the key diarylamine intermediate. umn.eduresearchgate.net Furthermore, palladium catalysis can be used in tandem sequences, such as a carbonylation/C–H activation cascade starting from 2-bromo-diarylamines, to directly construct the acridone ring. researchgate.net
Copper-catalyzed methods have also evolved, with strategies involving intramolecular C–H bond amination or C–C bond cleavage and cyclization to form the acridone core under neutral conditions with air as the oxidant. researchgate.net Ligand-controlled palladium catalysis has even been used to selectively produce either phenanthridone or acridone frameworks from the same set of starting materials (o-iodoaniline, phenylacetylene, and carbon monoxide), showcasing a high degree of control over the reaction outcome. beilstein-journals.org These catalytic approaches often allow for milder reaction conditions and greater functional group tolerance compared to traditional methods. researchgate.netutsa.edu
Rational Design Principles for Novel this compound-Inspired Compounds
The development of novel compounds inspired by the structure of this compound often employs rational design principles to optimize their biological activity and other properties. These strategies can be broadly categorized into structure-based drug design (SBDD), ligand-based drug design (LBDD), and de novo design.
Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target to design new ligands. nih.gov In the context of this compound, if the target protein is known, its 3D structure can be used to guide the design of analogs with improved binding affinity and selectivity.
Key SBDD considerations for designing this compound-inspired compounds include:
Target Identification and Validation: The first step is to identify and validate the biological target of this compound. For instance, some acridone alkaloids have been shown to inhibit enzymes like topoisomerase or protein kinases. rsc.org
Binding Site Analysis: Once the target is known, its binding site is analyzed to identify key amino acid residues that interact with the ligand. This information is crucial for designing new molecules that can form more favorable interactions.
Molecular Docking: Computational docking studies are used to predict the binding mode and affinity of designed analogs within the target's active site. researchgate.net This allows for the rapid screening of a large number of virtual compounds before their synthesis.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, a structure-activity relationship can be established. This helps in understanding which functional groups are essential for activity and which can be modified to improve properties like potency and selectivity. nih.gov
For example, a study on acridone derivatives as potential anticancer agents utilized molecular docking to understand the interactions with target proteins. deepdyve.com The insights gained from such studies can guide the rational design of this compound analogs with enhanced therapeutic potential.
When the three-dimensional structure of the biological target is unknown, Ligand-Based Drug Design (LBDD) approaches can be employed. jubilantbiosys.comgardp.org LBDD relies on the knowledge of a set of molecules that are known to interact with the target of interest.
Key LBDD strategies for designing this compound-inspired compounds include:
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing a set of active acridone alkaloids, a pharmacophore model can be developed and used to search for new, structurally diverse compounds with similar properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. jubilantbiosys.com These models can be used to predict the activity of newly designed this compound analogs.
Scaffold Hopping: This technique involves identifying new molecular scaffolds that can mimic the key interactions of the original ligand while having a different core structure. biosolveit.de For the acridone framework of this compound, scaffold hopping can lead to the discovery of novel chemotypes with potentially improved properties, such as better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. biosolveit.desciforschenonline.org Tools like Cresset's Spark are utilized for this purpose. jubilantbiosys.com
An example of LBDD in action is the design of limonene (B3431351) derivatives as potential antiviral agents against Herpes Simplex Virus-1, where knowledge of active compounds guided the design process in the absence of a target structure. nih.gov
De novo design algorithms aim to generate novel molecular structures from scratch, based on a set of desired properties. nih.gov These algorithms can be particularly useful for exploring new chemical space around the acridone framework.
Key aspects of de novo design for acridone frameworks include:
Fragment-Based Growth: Algorithms can start with a core fragment, such as the acridone scaffold, and iteratively add new chemical groups to generate a library of novel compounds.
Generative Models: Machine learning techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on large datasets of known molecules to learn the underlying rules of chemical structure and generate new, drug-like molecules. nih.gov These models can be biased towards generating molecules with specific properties, such as high binding affinity for a particular target or a desirable ADMET profile.
Evolutionary Algorithms: These algorithms mimic the process of natural evolution to "evolve" a population of molecules towards a desired set of properties. nih.gov By applying operations like mutation and crossover to the chemical structures, the algorithm can explore a vast chemical space and identify promising candidates.
Recent advancements in de novo protein design, such as the DARK framework and AlphaDesign, showcase the power of generative models and evolutionary algorithms in creating novel functional molecules. biorxiv.orgembopress.org Similar principles can be applied to the design of small molecules like this compound analogs, paving the way for the discovery of next-generation therapeutics. arxiv.org
Mechanisms of Action of Citrusinine I in Biological Systems
Antiviral Mechanisms of Action
Citrusinine I has shown potent activity against certain viruses, primarily through the disruption of their reproductive processes. The compound's antiviral effects are targeted and multifaceted, focusing on critical stages of the viral life cycle.
Inhibition of Viral Nucleic Acid Biosynthesis (DNA, RNA)
Research has shown that this compound is a significant inhibitor of viral DNA synthesis. Specifically, it has been observed to markedly suppress the synthesis of DNA in Herpes Simplex Virus type 2 (HSV-2) and Cytomegalovirus (CMV) nih.gov. This inhibition of nucleic acid biosynthesis is a key component of its antiviral activity, as it directly curtails the virus's ability to replicate its genetic material, a necessary step for the production of new virions.
Specific Enzyme Targeting (e.g., Viral Ribonucleotide Reductase)
The precise molecular target for this compound's inhibition of viral DNA synthesis has been investigated. While it does not appear to directly inhibit viral DNA polymerases in cell-free extracts, the most probable target is a virus-coded ribonucleotide reductase nih.gov. Ribonucleotide reductase is a crucial enzyme for the production of deoxyribonucleotides, the essential building blocks for DNA synthesis nih.govpatsnap.comfrontiersin.org. By targeting this enzyme, this compound effectively starves the virus of the necessary components for DNA replication. This targeted approach is further supported by the observation that this compound's activity is potent against both wild-type HSV-2 and its thymidine kinase-deficient or DNA polymerase mutants nih.gov.
Anti-Proliferative and Cytotoxic Mechanisms in Cellular Models
Information specifically detailing the anti-proliferative and cytotoxic mechanisms of this compound in cellular models is not available in the reviewed scientific literature.
Inhibition of Cellular Macromolecule Synthesis (DNA, RNA, Protein)
There is no specific information available in the reviewed scientific literature regarding the inhibition of cellular macromolecule synthesis (DNA, RNA, protein) by this compound.
DNA Intercalation and Topoisomerase/Telomerase Modulation
Current scientific literature does not provide direct evidence to suggest that this compound functions as a DNA intercalating agent. DNA intercalators are typically planar molecules that insert themselves between the base pairs of the DNA double helix, leading to structural changes that can inhibit replication and transcription. While the acridone (B373769) structure of this compound is aromatic, specific studies confirming its intercalation into DNA are not available.
Similarly, there is a lack of research demonstrating that this compound directly modulates the activity of topoisomerase or telomerase. Topoisomerase inhibitors interfere with the enzymes that manage the topological state of DNA, while telomerase inhibitors affect the enzyme responsible for maintaining telomere length. Although these are common mechanisms for anticancer and antiviral compounds, the role of this compound in these processes has not been elucidated.
Induction of Apoptosis Pathways and Cell Cycle Arrest
The induction of apoptosis, or programmed cell death, and the arrest of the cell cycle are key mechanisms through which many bioactive compounds exert their cytotoxic effects against cancer cells and pathogens. However, specific studies detailing the ability of this compound to induce apoptotic pathways or cause cell cycle arrest are not currently available in the scientific literature. While other acridone alkaloids have been shown to induce apoptosis in cancer cell lines, this specific activity has not been documented for this compound.
Molecular Interactions with Key Intracellular Targets
Research into the antiviral properties of this compound has identified a key molecular interaction. It exhibits potent activity against herpes simplex virus (HSV) type 1 and type 2, as well as cytomegalovirus (CMV). nih.gov The mechanism of this antiviral action is believed to be the suppression of viral DNA synthesis. nih.gov
Notably, this compound does not inhibit the viral DNA polymerase directly. nih.gov Instead, the most likely intracellular target is a virus-coded ribonucleotide reductase. nih.gov This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting this enzyme, this compound effectively halts viral replication.
Interactive Table: Antiviral Activity of this compound
Phytotoxic and Herbicidal Mechanisms
Inhibition of Photosynthetic Electron Transport Chain (Photosystem I and II)
This compound has been identified as an inhibitor of the photosynthetic electron transport chain, specifically targeting Photosystem II (PSII). researchgate.net This action classifies it as a Hill reaction inhibitor, meaning it interferes with the light-dependent reactions of photosynthesis. researchgate.net Studies utilizing chlorophyll a fluorescence have indicated that this compound, along with other acridone alkaloids, has a distinct mode of interaction and inhibition site within the PSII electron transport chain. researchgate.net
This inhibition of electron flow disrupts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to phytotoxicity.
Interactive Table: Photosynthesis Inhibition by this compound
Cellular Respiration Interference
There is currently no scientific data available that specifically describes the interference of this compound with cellular respiration in plants.
Impact on Plant Growth Regulators and Metabolic Pathways
The specific impact of this compound on plant growth regulators and metabolic pathways has not been documented in the available scientific literature.
Exploration of Other Potential Biological Activities
This compound, an acridone alkaloid isolated from citrus plants, has been the subject of research to uncover its range of biological effects. Beyond its primary characterization, scientific inquiry has explored its interactions with various biological systems, revealing potential mechanisms of action that include enzyme inhibition, receptor modulation, and influence on cellular oxidative states. These investigations are crucial for understanding the broader therapeutic and physiological implications of this natural compound.
Enzyme Inhibition Profiles (e.g., Cholinesterases)
The primary enzyme inhibitory activity reported for this compound is linked to its antiviral properties. It has demonstrated potent activity against herpes simplex virus (HSV) type 1 and type 2. nih.gov The compound is thought to exert its effect by targeting a virus-coded ribonucleotide reductase, an enzyme essential for viral DNA synthesis. nih.govnih.gov This targeted inhibition effectively suppresses the replication of the virus.
Notably, studies have shown that this compound does not inhibit HSV and cytomegalovirus (CMV) DNA polymerases in cell-free extracts, indicating a specific mechanism of action. nih.gov Its inhibitory action was observed against thymidine kinase-deficient mutants of HSV-2, further supporting the hypothesis that its target is distinct from DNA polymerase. nih.gov While research into the broader enzyme inhibition profile of this compound is not extensive, no specific inhibitory activity against cholinesterases has been reported in the reviewed literature. However, other compounds isolated from Citrus species, such as naringenin, have been shown to inhibit acetylcholinesterase, suggesting that this class of plants is a source of various enzyme inhibitors. nih.gov
Table 1: Antiviral Efficacy of this compound
| Virus Type | 50% Effective Concentration (ED₅₀) | Reference |
|---|---|---|
| Herpes Simplex Virus Type 1 (HSV-1) | 0.56 µg/mL | nih.gov |
Receptor Ligand Binding and Modulation (e.g., TRPV3 channel, where relevant to the class)
Direct studies on the receptor binding profile of this compound are limited. However, significant findings have emerged for a closely related acridone alkaloid, Citrusinine II, which also originates from the plant Atalantia monophylla. nih.govnih.gov Research has identified Citrusinine II as a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. nih.govnih.gov
The TRPV3 channel is a non-selective cation channel primarily expressed in skin keratinocytes and is involved in thermosensation, pain perception, and skin health. nih.govnih.gov Overactivity of this channel is linked to inflammatory skin diseases and chronic itch. researchgate.net Citrusinine II has been shown to directly interact with the amino acid residue Y564 within the S4 helix of the TRPV3 channel to exert its inhibitory effect. nih.gov Given that this compound and II are structurally similar acridone alkaloids from the same class of natural products, the findings for Citrusinine II suggest a potential area of investigation for this compound's own receptor modulation capabilities.
Table 2: TRPV3 Channel Inhibition by Citrusinine II
| Compound | Target Receptor | Mechanism of Action | IC₅₀ | Reference |
|---|
Antioxidant Activity at the Cellular Level
There is currently a lack of direct scientific evidence detailing the antioxidant activity of this compound at the cellular level. However, the broader class of compounds to which it belongs, as well as other phytochemicals from citrus plants, have been studied for their effects on cellular oxidative stress.
Interestingly, a study on dimeric acridone alkaloids, a structural class related to this compound, isolated from Marsh grapefruit, demonstrated a pro-oxidant effect in a specific cellular context. dntb.gov.ua These compounds were found to induce apoptosis in human myeloid leukemia HL-60 cells by significantly increasing levels of intracellular reactive oxygen species (ROS). dntb.gov.ua This ROS-mediated mechanism led to mitochondrial dysfunction and cell death, an activity that could be mitigated by the antioxidant N-acetylcysteine. dntb.gov.ua This suggests that for certain cancer cell lines, related acridone alkaloids may function as pro-oxidants rather than antioxidants.
In contrast, other compounds found in citrus waste, such as flavonoids and limonoids, are recognized for their potent antioxidant effects. mdpi.comnih.gov These compounds can modulate neuroinflammatory pathways through their interaction with cellular antioxidant systems. mdpi.comnih.gov For instance, grapefruit seed extracts and their constituent limonoids have shown an ability to decrease ROS production and protect against oxidative damage at the cellular level. nih.gov These contrasting findings highlight the chemical diversity within citrus-derived compounds and underscore the need for specific studies to elucidate the precise antioxidant or pro-oxidant properties of this compound in various cellular models.
Structure Activity Relationship Sar and Computational Studies
Systematics of Structural Modifications and Their Impact on Bioactivity
Initial research into the anti-herpesvirus activity of Citrusinine I also involved a comparative study of 28 related acridone (B373769) compounds, which successfully established a foundational structure-activity relationship. nih.gov While the specific details of all 28 analogs are not extensively publicized, the available information on acridone alkaloids allows for a general understanding of how structural modifications can influence their biological effects.
Acridone alkaloids isolated from various Citrus and Glycosmis species exhibit a range of structural diversity that impacts their bioactivity. conicet.gov.ar Key modifications often involve the number and position of hydroxyl, methoxy (B1213986), and isoprenyl groups on the acridone core. For instance, the presence and location of an isoprene group, either in its cyclic or acyclic form, on the C-2 or C-4 position of the acridone ring, are significant determinants of activity. conicet.gov.ar
The anti-herpes simplex virus (HSV) activity of acridone alkaloids is a key area of SAR studies. For example, compounds isolated from Glycosmis parva have demonstrated antiviral activity against both HSV-1 and HSV-2. conicet.gov.ar The general trend observed in acridone derivatives is that the nature and position of substituents on the aromatic rings play a crucial role in their antiviral efficacy.
| Compound/Analog Type | Key Structural Feature | Impact on Bioactivity |
| This compound | Specific substitution pattern | Potent anti-herpesvirus activity nih.gov |
| Glycosmis Alkaloids | Isoprene group at C-2 or C-4 | Modulates antiviral activity conicet.gov.ar |
| Synthetic Acridones | Varied substituents | Activity dependent on substituent nature and position nih.govnih.gov |
Identification of Pharmacophoric Features for Target Interaction
While specific pharmacophore models for this compound are not extensively detailed in the available literature, studies on the broader class of acridone alkaloids provide insights into the key chemical features required for antiviral activity. A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups necessary for binding to a specific biological target.
For acridone alkaloids, the planar tricyclic aromatic system is a fundamental pharmacophoric feature, enabling intercalation into DNA or interaction with planar binding sites on viral or cellular proteins. conicet.gov.areurekaselect.com The nitrogen atom within the central ring and the carbonyl group are also critical, often participating in hydrogen bonding or other polar interactions within the target's active site.
General pharmacophoric features for antiviral acridones can be summarized as:
A planar aromatic system: Essential for stacking interactions.
Hydrogen bond donors and acceptors: The N-H group and the carbonyl oxygen are key interaction points.
Specific substitution patterns: The presence of hydroxyl, methoxy, or alkyl groups at defined positions can significantly influence binding affinity and selectivity.
In silico investigations of various acridone alkaloids against viral targets like the SARS-CoV-2 main protease have highlighted the importance of these features for binding affinity. nih.gov
Role of Substituents and Core Modifications on Selectivity
The substituents on the acridone core play a pivotal role in determining the selectivity of these compounds for their biological targets. The nature, position, and steric bulk of these substituents can influence the binding affinity and specificity for viral versus host cell components.
Core modifications, such as the replacement of the acridone scaffold with a bioisosteric ring system, can also dramatically alter selectivity. For example, the design of 3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridine derivatives based on the acridone template led to compounds with a distinct anti-HSV-1 profile, underscoring the importance of the core structure. nih.gov
The role of substituents can be generalized as follows:
Electron-withdrawing vs. Electron-donating groups: These can alter the electronic properties of the acridone ring, affecting its interaction with the target. nih.gov
Bulky vs. Small substituents: Steric hindrance can either prevent or enhance binding, depending on the topology of the target's active site.
Hydrophilic vs. Lipophilic groups: These substituents affect the solubility and membrane permeability of the compound, influencing its bioavailability. rsc.org
Computational Chemistry in SAR Elucidation
Computational chemistry has emerged as a powerful tool for elucidating the SAR of bioactive compounds, including acridone alkaloids. These in silico methods provide a molecular-level understanding of drug-target interactions and can predict the activity of novel compounds.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov For acridone alkaloids, docking studies have been employed to investigate their binding modes with various viral and cellular targets. For example, a study on 17 acridone alkaloids against the SARS-CoV-2 main protease revealed binding energies ranging from -3.78 to -6.09 kcal/mol, with glycocitrine I showing the highest affinity. nih.gov These studies help to identify key amino acid residues involved in the interaction, providing a rationale for the observed bioactivity.
Although specific molecular docking studies focusing solely on this compound are not widely reported, the findings from related acridone alkaloids suggest that the planar acridone core likely engages in pi-pi stacking and hydrophobic interactions, while polar substituents form hydrogen bonds with the target protein. nih.gov
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-target complexes over time. mdpi.comiau.iryoutube.com This method can be used to assess the stability of the docked pose, analyze conformational changes in both the ligand and the target upon binding, and estimate binding free energies.
While specific MD simulation studies on this compound are scarce, research on other citrus flavonoids and their interactions with transport proteins has demonstrated the utility of this approach. nih.gov Such simulations can reveal the flexibility of the ligand in the binding pocket and the role of water molecules in mediating interactions, offering a more realistic representation of the binding event than static docking poses.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. ijnrd.orgnih.gov By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds.
For acridone derivatives, QSAR analyses have been performed to understand their activity as inhibitors of Hepatitis C Virus (HCV) RNA replication. hkbpublications.com These studies have shown that properties like molar refractivity and hydrophobicity are significant contributors to the antiviral activity. Similarly, 3D-QSAR studies on chalcone derivatives with antiviral activity have highlighted the importance of steric and electronic fields in determining their potency. researchgate.net
Although a specific QSAR model for this compound and its close analogs has not been detailed in the available literature, the application of this methodology to the broader class of acridone alkaloids demonstrates its potential for guiding the design of more effective antiviral agents. hkbpublications.com
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Analogues
In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic and safety profile is paramount to mitigating late-stage attrition. fiveable.me In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has emerged as a cost-effective and time-efficient computational approach to screen and prioritize drug candidates by forecasting their behavior within the human body before their actual synthesis. researchgate.netpharmaron.com For analogues of this compound, a comprehensive in silico ADMET evaluation is a critical step in identifying derivatives with enhanced drug-like properties.
Computational tools and web-based platforms, such as SwissADME, admetSAR, and pkCSM, are frequently employed to predict a wide array of pharmacokinetic and pharmacodynamic parameters. arabjchem.orgijpsr.commdpi.com These predictions are typically based on the compound's chemical structure and leverage quantitative structure-activity relationship (QSAR) models. researchgate.netnih.gov For analogues of this compound, which belongs to the acridone class of alkaloids, such studies would focus on predicting key descriptors that govern their potential as therapeutic agents. arabjchem.orgscienceworldjournal.org
The primary goals of conducting in silico ADMET profiling for this compound analogues are to:
Identify candidates with favorable oral bioavailability.
Predict the extent of distribution within the body, including the ability to cross the blood-brain barrier.
Estimate metabolic stability and identify potential drug-drug interactions.
Forecast the primary routes of excretion.
Flag potential toxicities early in the discovery process.
Detailed research findings from in silico ADMET studies on analogous acridone derivatives have demonstrated the utility of this approach. arabjchem.org For instance, studies on novel isoxazoline derivatives of acridone have shown that many of these compounds exhibit excellent predicted bioavailability, suggesting they are promising drug candidates for further investigation. arabjchem.org These computational analyses often involve the evaluation of Lipinski's "Rule of Five," which provides a framework for assessing the druglikeness of a chemical compound and its likelihood of being an orally active drug. researchgate.net
A typical in silico ADMET prediction for a series of this compound analogues would generate a comprehensive dataset that allows for direct comparison and selection of the most promising candidates. The following interactive data table provides an illustrative example of the types of parameters that would be evaluated and the corresponding predicted values for a hypothetical set of this compound analogues.
Table 1: Illustrative In Silico ADMET Prediction for Hypothetical this compound Analogues
| Analogue | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Human Intestinal Absorption (%) | Blood-Brain Barrier Permeation | CYP2D6 Inhibitor | AMES Toxicity |
| Analogue A | 450.5 | 3.2 | 2 | 5 | High | Yes | No | Non-mutagenic |
| Analogue B | 480.6 | 4.1 | 3 | 6 | High | Yes | Yes | Non-mutagenic |
| Analogue C | 510.7 | 5.5 | 4 | 7 | Moderate | No | No | Mutagenic |
| Analogue D | 465.5 | 3.8 | 2 | 5 | High | No | No | Non-mutagenic |
This table is for illustrative purposes only and does not represent actual experimental data for this compound analogues.
The data presented in such a table would be instrumental in guiding the subsequent stages of drug development. For example, analogues with high predicted human intestinal absorption and no predicted toxicity (like Analogue A and D in the example) would be prioritized for synthesis and in vitro testing. Conversely, analogues with potential liabilities, such as being a predicted inhibitor of a major metabolic enzyme like CYP2D6 (Analogue B) or showing potential for mutagenicity (Analogue C), might be deprioritized or selected for further structural modification to mitigate these risks.
Advanced Research Applications and Future Perspectives for Citrusinine I
Development of Citrusinine I as a Chemical Probe for Biological Processes
A chemical probe is a bioactive small molecule with a well-defined mechanism of action used to modulate a specific biological target, such as a protein, with high potency and selectivity nih.gov. These tools are invaluable for interrogating complex biological processes where traditional genetic approaches may be limited nih.gov. The development of a chemical probe involves identifying a potent "warhead" that binds to the active site of the target enzyme and a "handle" for visualization or affinity capture nih.govilo.org.
While this compound has demonstrated specific biological activity, particularly in inhibiting viral DNA synthesis, there is currently no published research detailing its specific development or use as a chemical probe nih.gov. However, its defined mechanism of action suggests its potential as a starting point for such a tool. To be developed into a probe, the this compound structure could be modified to incorporate reporter tags, such as a terminal alkyne for "click" chemistry conjugation to fluorophores or an affinity tag like biotin ilo.org. Furthermore, a photoaffinity tag, like a diazirine group, could be added to allow for permanent, light-induced cross-linking to its biological target, enabling more robust identification and characterization of its binding partners mdpi.comresearchgate.net. Such a tool could be instrumental in precisely elucidating its molecular target, which is currently believed to be a virus-coded ribonucleotide reductase, and exploring its other potential interactions within a cellular context nih.gov.
Strategies for Lead Optimization and Analogue Development in Academic Settings
Lead optimization is a critical process in medicinal chemistry that refines the structure of a biologically active compound (a "hit" or "lead") to improve its desired properties, such as potency and selectivity, while minimizing undesirable ones researchgate.net. This is often achieved by synthesizing and testing a series of related compounds, known as analogues, to establish a Structure-Activity Relationship (SAR) mdpi.com.
In the context of this compound, significant academic research has been conducted to understand the relationship between its chemical structure and its anti-herpesvirus activity. A key study involved a comparative analysis of the antiherpetic activity of this compound and 28 of its related compounds nih.gov. This systematic approach of creating and testing analogues is fundamental to lead optimization. By modifying specific functional groups on the acridone (B373769) scaffold and observing the resulting changes in antiviral potency, researchers can identify which parts of the molecule are essential for its biological function. This knowledge guides the rational design of new, more effective analogues nih.govgriffinfertilizer.com. The findings from such SAR studies are crucial for transforming a natural product discovery into a viable therapeutic candidate.
Table 1: Conceptual Framework for this compound Analogue Development and SAR
| Analogue Modification | Target Region | Hypothetical Activity Change | Rationale for Change |
| Modification of side chains | Acridone Core Substituents | Increase/Decrease Potency | Altering lipophilicity or steric hindrance to improve target binding. |
| Addition of halogen atoms | Aromatic Rings | Increased Potency | Halogens can enhance binding affinity through specific interactions with the target protein. |
| Alteration of heterocyclic rings | Core Scaffold | Modified Selectivity | Changing the core structure can alter the compound's target profile. |
| Introduction of polar groups | Various Positions | Improved Pharmacokinetics | Enhancing solubility without compromising activity. |
Novel Therapeutic Strategies Inspired by this compound's Mechanisms
The unique mechanism of action of this compound provides inspiration for developing new therapeutic strategies to tackle complex diseases, particularly those involving viral pathogens.
Complex diseases, such as chronic viral infections, often involve multiple biological pathways and are difficult to treat with single-target drugs nih.gov. A multi-target approach, where a therapeutic strategy engages several targets simultaneously, can offer improved efficacy and a higher barrier to the development of drug resistance nih.govimperial.ac.uknih.gov.
This compound's mechanism involves the marked suppression of viral DNA synthesis nih.gov. While its primary target is thought to be a specific viral enzyme, this mechanism could inspire the development of multi-target agents. A therapeutic strategy could involve designing a single molecule that not only inhibits the viral ribonucleotide reductase, like this compound, but also targets other key viral or host proteins essential for replication mdpi.comusda.gov. For instance, a hybrid molecule could be synthesized that combines the pharmacophore of this compound with another moiety known to inhibit a different viral enzyme, such as a protease or polymerase. This approach would create a single drug capable of disrupting the viral life cycle at multiple points, a strategy that holds significant promise for treating complex viral diseases.
A cornerstone of modern therapy for many diseases is the use of combination treatments where drugs with different mechanisms of action work together synergistically rsc.org. A synergistic interaction occurs when the combined effect of two or more drugs is greater than the sum of their individual effects researchgate.net.
Preclinical research has definitively shown that this compound exhibits a powerful synergistic effect when used in combination with established antiviral drugs. Specifically, when combined with acyclovir or ganciclovir, this compound synergistically potentiates their antiherpetic activity nih.gov. This is a significant finding because acyclovir and ganciclovir are nucleoside analogues that target viral DNA polymerase, a different target than the one proposed for this compound nih.gov. By inhibiting two different essential steps in viral replication, the combination makes it much more difficult for the virus to replicate, potentially leading to better therapeutic outcomes and reducing the likelihood of resistance. These preclinical findings strongly support the further investigation of this compound in combination therapies for herpesvirus infections imperial.ac.uk.
Table 2: Synergistic Antiviral Activity of this compound in Preclinical Models
| Compound(s) | Proposed Target | Observed Effect in Combination | Reference |
| This compound | Viral Ribonucleotide Reductase (putative) | - | nih.gov |
| Acyclovir | Viral DNA Polymerase | Synergistic Potentiation | nih.gov |
| Ganciclovir | Viral DNA Polymerase | Synergistic Potentiation | nih.gov |
Innovations in Agrochemical Development Based on Phytotoxic Properties
The search for new agrochemicals often turns to natural products, as biosynthetic pathways in plants and microbes can be a source of compounds with potent biological activities, including herbicidal properties nih.gov. Phytotoxicity refers to the adverse effects on plant growth, physiology, or metabolism caused by a chemical substance nih.gov.
However, there is currently no available scientific literature that reports on the phytotoxic properties of this compound or explores its potential for agrochemical development. The investigation of natural products for such applications is a promising field, but the specific effects of this compound on plant life remain an unexplored area of research. Therefore, its potential role in inspiring innovations in agrochemical development is purely speculative at this time and awaits future investigation.
Biosynthetic Engineering and Synthetic Biology Approaches for Production
This compound is an acridone alkaloid isolated from the root bark of citrus plants nih.govpeerj.com. The extraction of such compounds from natural sources can be inefficient and unsustainable. Biosynthetic engineering and synthetic biology offer powerful alternative approaches for the production of complex natural products. These fields utilize engineered microorganisms (like yeast or bacteria) as cellular factories to produce valuable chemicals from simple, renewable feedstocks researchgate.net.
While the specific biosynthetic pathway for this compound is not detailed in the available literature, the general pathways for related alkaloids and other secondary metabolites in Citrus species are known. To produce this compound using synthetic biology, researchers would first need to identify the complete set of genes and enzymes responsible for its synthesis in the citrus plant. Once identified, these genes could be transferred into a microbial host. The pathway would then be optimized through metabolic engineering techniques to improve the titer, rate, and yield of this compound production. Although specific research on the heterologous production of this compound has not been reported, this approach holds great promise for the sustainable and scalable manufacturing of this and other complex plant-derived molecules.
Exploration of Epigenetic and Gene Expression Modulation by this compound
Currently, direct scientific evidence detailing the epigenetic and gene expression modulation by this compound is not available in published literature. However, the established antiviral properties of this acridone alkaloid and the known mechanisms of related compounds provide a compelling basis for future research into its potential role in these complex cellular processes. The exploration of this compound's influence on epigenetics and gene expression represents a promising frontier in understanding its full therapeutic potential.
Hypothetical Mechanisms and Future Research Directions
This compound's primary proposed mechanism of antiviral activity is the inhibition of viral ribonucleotide reductase nih.gov. Ribonucleotide reductase is a critical enzyme for DNA synthesis and repair in both viruses and host cells wikipedia.org. The activity of this enzyme is tightly controlled at the transcriptional level, and alterations in its expression can have significant downstream effects on the cell frontiersin.org. By targeting this key enzyme, this compound may indirectly influence gene expression in several ways:
Impact on Viral Gene Expression: By limiting the pool of deoxyribonucleotides necessary for viral DNA replication, this compound's inhibition of ribonucleotide reductase could trigger a cascade of changes in viral gene expression as the virus attempts to compensate or enters a different phase of its life cycle nih.gov.
Modulation of Host Cell Gene Expression: Viral infections are known to induce the expression of host cell ribonucleotide reductase genes nih.gov. This compound's activity could potentially interfere with this process, leading to altered expression of host genes involved in cell cycle regulation and DNA repair.
Furthermore, the broader chemical class to which this compound belongs, alkaloids, has been shown to be involved in the regulation of gene expression and even epigenetic modifications nih.govnih.govmdpi.com. For instance, the production of some alkaloids can be enhanced by histone deacetylase inhibitors, suggesting a link between these compounds and epigenetic machinery nih.govresearchgate.net. Additionally, other compounds found in citrus, such as certain flavonoids, are known to suppress viral gene transcription nih.gov.
These observations support the rationale for investigating the potential of this compound to directly or indirectly modulate epigenetic mechanisms and gene expression. Future research in this area could provide significant insights into its bioactivity and potential therapeutic applications beyond its established antiviral effects.
Proposed Avenues for Investigation
To elucidate the potential epigenetic and gene expression modulating effects of this compound, a structured research approach could be employed. The following table outlines key research questions and the corresponding methodologies that could be utilized.
| Research Question | Proposed Methodology |
| Does this compound treatment alter the gene expression profile of host cells during viral infection? | Transcriptome Analysis (RNA-Seq): Compare the global gene expression profiles of virus-infected cells treated with this compound to untreated infected cells and mock-infected cells. This would identify specific host genes and pathways that are up- or down-regulated in response to the compound. |
| What is the impact of this compound on the expression of key viral genes involved in replication and latency? | Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of specific viral immediate-early, early, and late genes in the presence and absence of this compound to determine its effect on the viral transcription program. |
| Does this compound have any inhibitory activity on key epigenetic enzymes like histone deacetylases (HDACs)? | In Vitro Enzyme Inhibition Assays: Screen this compound against a panel of purified human HDAC enzymes to determine if it has any direct inhibitory activity. This would provide evidence for a potential direct role in histone modification. |
| Can this compound alter the DNA methylation patterns of viral or host cell genomes? | Bisulfite Sequencing: Analyze the DNA methylation status of specific gene promoters (both viral and host) in cells treated with this compound. Changes in methylation patterns could indicate an epigenetic mechanism of action. Studies in citrus plants have demonstrated the role of DNA methylation in regulating biosynthetic pathways oup.comeurekalert.org. |
| Are there changes in histone modifications in response to this compound treatment? | Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing (ChIP-Seq): Examine changes in specific histone marks (e.g., acetylation, methylation) at the promoters of genes of interest (identified through RNA-Seq) in cells treated with this compound. This would reveal if the compound influences chromatin structure and accessibility for transcription. Research in citrus has shown that epigenetic changes, such as histone methylation, play a role in gene regulation ishs.org. |
The pursuit of these research avenues would not only shed light on the nuanced mechanisms of this compound's action but could also pave the way for the development of novel therapeutic strategies that leverage its potential to modulate gene expression and epigenetic states.
Q & A
Q. What PICO(T) elements apply to preclinical this compound research?
- Population: Triple-negative breast cancer (MDA-MB-231) vs. non-cancerous cells (MCF-10A).
- Intervention: this compound (10–100 µM) with/without hypoxia.
- Comparison: Positive control (paclitaxel) vs. solvent control.
- Outcome: Apoptosis (Annexin V/PI flow cytometry).
- Time: 24h vs. 48h exposure .
Tables for Key Data Comparison
| Parameter | Reported Values | Sources |
|---|---|---|
| Molecular Weight | 323.34 g/mol | NMR/HR-MS |
| IC₅₀ (Antioxidant) | 28.5 µg/mL (DPPH) | 42.7 µg/mL (FRAP) |
| Plasma Half-life | 2.3 ± 0.4h (rat, IV) | PK study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
